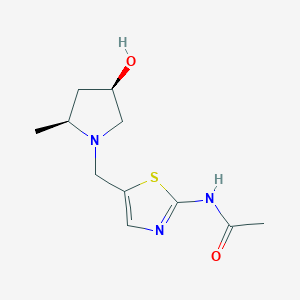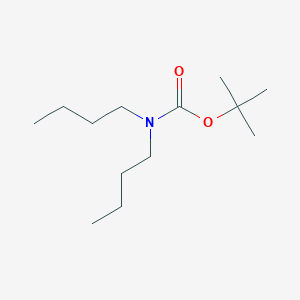![molecular formula C8H7Br2N3S B15276210 4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)
4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with bromine and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of 4-bromo-1H-pyrazole-3-amine with 3-bromothiophene-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 . The reaction is usually carried out in a solvent like toluene at elevated temperatures (around 90°C) to achieve good yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene moiety can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH or K2CO3.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Formation of substituted pyrazoles or thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazoles or reduced thiophenes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can act as a bioisostere for other pharmacophores, allowing it to modulate biological pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole-3-amine: Lacks the thiophene moiety, making it less versatile in terms of electronic properties.
3-Bromothiophene-2-boronic acid: Used as a precursor in the synthesis but lacks the pyrazole ring.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but with an imine group instead of the pyrazole ring.
Uniqueness
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and thiophene moieties, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C8H7Br2N3S |
|---|---|
Molekulargewicht |
337.04 g/mol |
IUPAC-Name |
4-bromo-1-[(3-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChI-Schlüssel |
NVZHCTLGWWBDEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
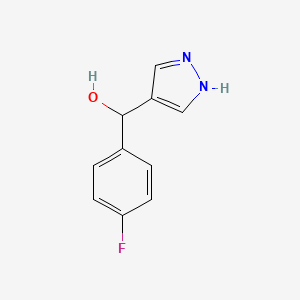
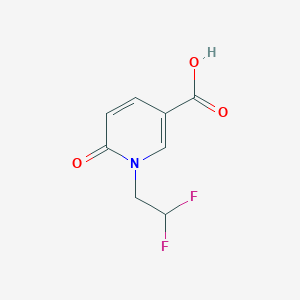
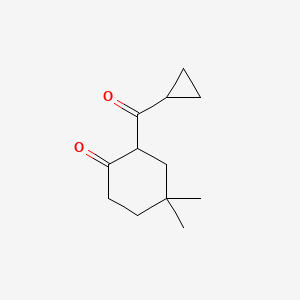
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
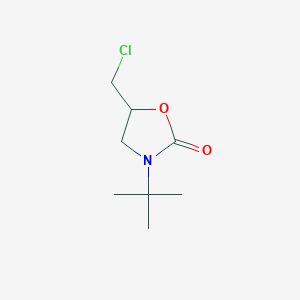
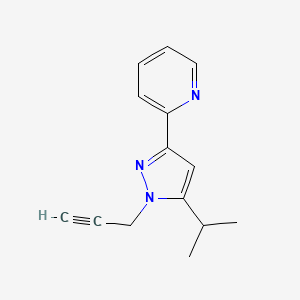
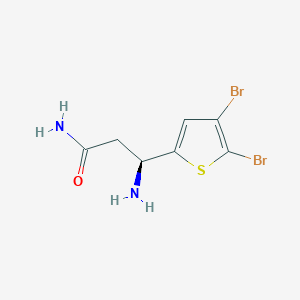
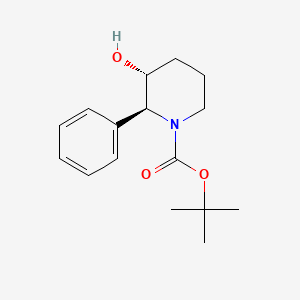
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)
